molecular formula C8H10N4O5 B2816381 4-(4-Carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoic acid CAS No. 1855906-64-7

4-(4-Carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B2816381
CAS No.: 1855906-64-7
M. Wt: 242.191
InChI Key: KLIWXWNMBVPLRU-UHFFFAOYSA-N
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Description

4-(4-Carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoic acid is a chemical compound with the molecular formula C8H10N4O5 It is characterized by the presence of a pyrazole ring substituted with a carbamoyl and a nitro group, as well as a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of the pyrazole ring using a mixture of concentrated nitric acid and sulfuric acid.

    Carbamoylation: The carbamoyl group can be introduced by reacting the nitro-substituted pyrazole with an isocyanate or carbamoyl chloride.

    Attachment of the Butanoic Acid Moiety: The final step involves the reaction of the carbamoyl-nitro-pyrazole intermediate with a butanoic acid derivative, such as butanoyl chloride, under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The carbamoyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: 4-(4-Aminocarbonyl-1H-pyrazol-1-yl)butanoic acid.

    Substitution: Various substituted pyrazole derivatives.

    Hydrolysis: Butanoic acid and corresponding amine derivatives.

Scientific Research Applications

4-(4-Carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-Carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Nitro-1H-pyrazol-1-yl)butanoic acid
  • 4-(4-Aminocarbonyl-1H-pyrazol-1-yl)butanoic acid
  • 4-(4-Carbamoyl-1H-pyrazol-1-yl)butanoic acid

Uniqueness

4-(4-Carbamoyl-3-nitro-1H-pyrazol-1-yl)butanoic acid is unique due to the presence of both a carbamoyl and a nitro group on the pyrazole ring. This dual substitution imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-(4-carbamoyl-3-nitropyrazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O5/c9-7(15)5-4-11(3-1-2-6(13)14)10-8(5)12(16)17/h4H,1-3H2,(H2,9,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLIWXWNMBVPLRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CCCC(=O)O)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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